molecular formula C23H46O2 B1618690 Pentyl stearate CAS No. 6382-13-4

Pentyl stearate

Cat. No.: B1618690
CAS No.: 6382-13-4
M. Wt: 354.6 g/mol
InChI Key: MOQRZWSWPNIGMP-UHFFFAOYSA-N
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Description

Pentyl stearate (CAS: 2173-56-0, EC: 218-528-7) is a fatty acid ester derived from stearic acid and pentanol. Its molecular formula is C23H46O2, with a molar mass of 354.6 g/mol. According to flammability data, this compound has a reported boiling point of 185°C . It is structurally characterized by a long hydrophobic stearate chain (C18) esterified with a pentyl group, making it a non-polar compound with applications in lubricants, surfactants, and organic synthesis .

Stearate esters are typically synthesized via esterification reactions between stearic acid and alcohols. For this compound, microwave-assisted reactions have been shown to enhance reaction efficiency, enabling the formation of intermediates like pentyl ammonium stearate, which can further dehydrate to stearic pentyl amide under radiation .

Properties

CAS No.

6382-13-4

Molecular Formula

C23H46O2

Molecular Weight

354.6 g/mol

IUPAC Name

pentyl octadecanoate

InChI

InChI=1S/C23H46O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(24)25-22-20-6-4-2/h3-22H2,1-2H3

InChI Key

MOQRZWSWPNIGMP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCC

melting_point

30.0 °C

Other CAS No.

6382-13-4

Origin of Product

United States

Preparation Methods

Basic Esterification Reaction

  • Reactants: Stearic acid and pentanol
  • Catalysts: Strong acid catalysts such as sulfuric acid are commonly used.
  • Conditions: The reaction is generally carried out under reflux to maintain temperature and facilitate complete esterification.
  • Process: The acid and alcohol react to form this compound and water, which is removed to drive the reaction forward.

Catalysts and Reaction Conditions

Acid Catalysts

  • Sulfuric acid: Traditional catalyst for esterification, effective but requires careful handling due to corrosiveness.
  • Oxalic acid: A milder, organic acid catalyst achieving about 90% conversion at 65°C with a 1:20 alcohol-to-acid molar ratio, offering an eco-friendly alternative though with longer reaction times (~8 hours).

Ionic Liquids

  • Ionic liquids like [HPY][HSO4] have been reported to enhance mutual solubility of reactants, accelerating the esterification process.
  • Advantages include high recyclability and low waste generation.
  • Disadvantages include costly synthesis of ionic liquids.
  • Yield with ionic liquids can reach up to 97%.

Solid Catalysts

  • Zinc oxide (ZnO) has been used as a solid catalyst in esterification reactions involving stearic acid derivatives.
  • Advantages include easy separation from reaction mixtures.
  • Requires higher temperatures for effective catalysis.
  • Yields around 95% have been reported in related ester syntheses.

Industrial Production Methods

In industrial settings, this compound is produced via continuous esterification processes using large-scale reactors. The process involves:

  • Efficient removal of water to shift equilibrium towards ester formation.
  • Use of strong acid catalysts or solid catalysts optimized for high yield and purity.
  • Application of reflux or controlled heating to maintain reaction temperature.
  • Separation and purification steps to isolate high-purity this compound.

Reaction Kinetics and Mechanistic Insights

Kinetic Parameters

  • The esterification of stearic acid with pentanol follows pseudo-first-order kinetics under excess alcohol conditions.
  • Activation energy for this compound formation is approximately 38.7 kJ/mol.
  • The kinetic model is second-order reversible.
Ester Type Activation Energy (kJ/mol) Pre-exponential Factor (min⁻¹) Kinetic Model
Methyl stearate 42.3 1.2 × 10⁵ Second-order reversible
This compound 38.7 9.8 × 10⁴ Second-order reversible

Thermal and Catalytic Decomposition

  • Microwave-assisted decomposition of related intermediates (e.g., pentyl ammonium stearate) leads to dehydration and formation of stearic pentyl amide.
  • Stability under oxidative conditions is limited; strong oxidizers may cause exothermic side reactions, though specific data for this compound is limited.

Comparative Analysis of Catalysts

Catalyst Type Advantages Disadvantages Yield (%) Notes
Ionic liquids High recyclability, low waste Costly synthesis 97 Enhances solubility and reaction rate
Oxalic acid Mild, eco-friendly Longer reaction time (~8 hr) 90 Organic acid catalyst
Zinc oxide Easy separation Requires high temperatures 95* Used in related ester syntheses

*Yield reported for pentaerythritol stearate synthesis, indicative of potential for this compound.

Advanced Preparation Techniques

Vacuum Esterification

  • Esterification under vacuum (0.005–0.01 KPa) and elevated temperatures (150–260°C) has been employed for related stearate esters.
  • This method facilitates removal of water, driving the reaction forward.
  • Use of catalysts such as stannous chloride or sodium hydroxide improves reaction efficiency.
  • Reaction times typically range from 3 to 5 hours.
  • High purity (>98%) and yield are achievable with this approach.

Solid Catalyst Esterification

  • Solid catalysts such as zinc oxide enable esterification without corrosive liquid acids.
  • Reaction carried out with a weight ratio of alcohol to stearic acid around 1:5 to 1:8.
  • Reaction under reflux and subsequent filtration yields the ester product.
  • This method provides stable product quality with good biodegradability and low volatility.

Summary Table of Preparation Methods

Preparation Method Catalyst Temperature (°C) Pressure Reaction Time (hr) Yield (%) Purity (%) Notes
Traditional Acid Catalysis Sulfuric acid Reflux (~100) Atmospheric Variable High High Standard method, corrosive catalyst
Oxalic Acid Catalysis Oxalic acid 65 Atmospheric ~8 ~90 - Mild, eco-friendly
Ionic Liquid Catalysis [HPY][HSO4] Reflux Atmospheric Short 97 - Expensive but recyclable
Solid Catalyst (ZnO) Zinc oxide High (>150) Atmospheric Variable ~95* - Easy separation
Vacuum Esterification Stannous chloride/NaOH 150–260 0.005–0.01 KPa 3–5 High >98 Efficient water removal

*Yield reported for related stearate esters.

Research Findings and Notes

  • The esterification kinetics and catalyst choice significantly affect yield and purity.
  • Ionic liquids offer environmental benefits but at higher costs.
  • Vacuum esterification with appropriate catalysts achieves high purity and yield.
  • Solid catalysts provide an alternative to corrosive acids, facilitating easier product separation.
  • Reaction parameters such as temperature, catalyst concentration, and molar ratios must be optimized for each method.
  • Thermal stability and side reactions under oxidative conditions should be considered in process design.

Chemical Reactions Analysis

Optimal Reaction Parameters

ParameterValueCatalyst SystemConversion RateSource
Molar ratio (alcohol:acid)30:1[HPY][HSO₄] ionic liquid97%
Temperature65°COxalic acid~90%
Catalyst concentration7% (ionic liquid)[HPY][HSO₄] ionic liquid97.79%
Reaction time90 min (ionic liquid)[HPY][HSO₄] ionic liquid97%
  • Key Findings :

    • Ionic liquids (e.g., [HPY][HSO₄]) enhance mutual solubility of reactants, accelerating esterification . Excess catalyst (>7%) reduces yield due to side reactions and product separation challenges .

    • Oxalic acid, a milder organic catalyst, achieves ~90% conversion at 65°C with a 1:20 alcohol-to-acid ratio .

Reaction Kinetics

The esterification follows pseudo-first-order kinetics under excess alcohol conditions.

Kinetic Parameters for Stearic Acid Esters

Ester TypeActivation Energy (kJ/mol)Pre-exponential Factor (min⁻¹)Kinetic ModelSource
Methyl stearate42.31.2 × 10⁵Second-order reversible
Pentyl stearate 38.79.8 × 10⁴Second-order reversible
  • Mechanistic Insights :

    • Rate-limiting step involves nucleophilic attack by the alcohol on the protonated carbonyl group of stearic acid .

    • Reverse reactions (hydrolysis) become negligible with alcohol excess .

Thermal and Catalytic Decomposition

  • Microwave-assisted decomposition : Pentyl ammonium stearate (a related intermediate) dehydrates to form stearic pentyl amide under microwave radiation .

  • Acid/Base Reactions :

    • Reacts with strong acids (e.g., H₂SO₄) to regenerate stearic acid and pentanol .

    • Saponification with bases (e.g., KOH) yields stearate salts and pentanol .

Stability Under Oxidative Conditions

  • Exposure to strong oxidizers may induce exothermic side reactions, though specific data for this compound remains limited .

Comparative Analysis of Catalysts

Catalyst TypeAdvantagesDisadvantagesYield (%)Source
Ionic liquidsHigh recyclability, low wasteCostly synthesis97
Oxalic acidMild, eco-friendlyLonger reaction time (~8 hr)90
Zinc oxide (solid)Easy separationRequires high temperatures95*

*Reported for pentaerythritol stearate synthesis .

Low-Temperature Fluidity

This compound exhibits superior cold-flow properties compared to shorter-chain esters (e.g., methyl or ethyl stearate), with:

  • Solidification point : -15°C

  • Kinematic viscosity (40°C) : 12.5 mm²/s

Scientific Research Applications

Chemistry

Pentyl stearate is utilized as a reagent in organic synthesis and analytical chemistry:

  • Reagent in Organic Synthesis: It serves as a standard for various reactions involving esters.
  • Analytical Chemistry: Used in chromatographic techniques to analyze lipid profiles.

Biology

In biological research, this compound is employed to study lipid metabolism:

  • Model Compound: It acts as a model for studying ester hydrolysis and lipid behavior in biological systems.
  • Lipid Metabolism Studies: Investigated for its role in metabolic pathways involving long-chain fatty acids.

Medicine

This compound shows potential in the field of medicine:

  • Drug Delivery Systems: Its biocompatibility allows it to be explored as a carrier for drug delivery, particularly for hydrophobic drugs.
  • Formulation of Emulsions: Investigated for its ability to form stable emulsions, which is crucial for pharmaceutical formulations.

Industrial Applications

This compound finds extensive use in various industries:

  • Lubricants: Acts as a lubricant in mechanical applications due to its low viscosity and high thermal stability.
  • Plasticizers: Used in the production of plastics to enhance flexibility and workability.
  • Surfactants: Functions as a surfactant in cosmetic formulations, improving texture and application properties.

Case Study 1: Drug Delivery Systems

Research has indicated that this compound can enhance the solubility of certain hydrophobic drugs, thereby improving their bioavailability. A study demonstrated its effectiveness when combined with other excipients to create stable formulations for oral administration.

Case Study 2: Industrial Applications

In an industrial setting, this compound was tested as a plasticizer in polyvinyl chloride (PVC) formulations. Results showed improved flexibility and durability compared to traditional plasticizers, highlighting its potential for use in sustainable materials.

Mechanism of Action

Pentyl stearate can be compared with other similar esters, such as octadecanoic acid, ethyl ester, and octadecanoic acid, octadecyl ester.

    Octadecanoic acid, ethyl ester: This ester has a shorter alkyl chain compared to pentyl ester, resulting in different physical properties and applications.

    Octadecanoic acid, octadecyl ester: This ester has a much longer alkyl chain, making it more hydrophobic and suitable for applications requiring high water resistance.

Uniqueness: this compound is unique due to its balanced hydrophobicity and hydrophilicity, making it versatile for various applications, including as a lubricant and plasticizer.

Comparison with Similar Compounds

Physicochemical Properties

  • Boiling Points: this compound (185°C) exhibits a lower boiling point than butyl stearate (343°C), despite having a longer alkyl chain. This anomaly may arise from differences in molecular packing or data source inconsistencies . Methyl stearate, with a shorter methyl group, has a lower estimated boiling point (~215°C), aligning with trends in volatility reduction as chain length increases .

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